molecular formula C17H36ClNO2 B2839756 1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride CAS No. 464920-70-5

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride

Cat. No. B2839756
CAS RN: 464920-70-5
M. Wt: 321.93
InChI Key: NMZNLCCFKIAFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H36ClNO2 and its molecular weight is 321.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Beta-Adrenergic Blocking Activity

The compound and its derivatives were synthesized from thymol, a naturally occurring agent in Thymus vulgaris L. Pharmacological evaluation using mouse electrocardiogram (ECG) and isolated rat uterus models revealed its ability to antagonize isoprenaline-induced tachycardia and relaxations, comparable to established beta-blockers like atenolol and propranolol. This indicates its non-selective beta-adrenergic blocking activity, with the tert-butyl derivative showing more activity than the isopropyl derivative, highlighting its potential for therapeutic use in conditions where beta-blockade is beneficial (Jindal et al., 2003).

Receptor Binding Affinities

Further investigations into its beta1- and beta2-adrenergic receptor binding affinities using turkey erythrocyte membrane and lung homogenate of rats demonstrated that the compound and its closely related derivatives possess affinity comparable to propranolol without selectivity to any one beta-adrenergic receptor. This non-selective receptor binding property suggests its potential in various pharmacological applications where modulation of beta-adrenergic receptors is desired (Jindal et al., 2003).

properties

IUPAC Name

1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;/h12-16,18-19H,7-11H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZNLCCFKIAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Tert-butylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride

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